![molecular formula C20H13NO5 B1139403 Helioxanthin derivative 5-4-2 CAS No. 203935-39-1](/img/structure/B1139403.png)
Helioxanthin derivative 5-4-2
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Overview
Description
Scientific Research Applications
Anti-Hepatitis B Virus Activity : Helioxanthin and its derivative 5-4-2 have demonstrated potent anti-HBV activities in HepG2.2.15 cells. These compounds inhibit HBV DNA, mRNA, and protein expression, with low EC50 values, indicating high efficacy. They are effective against lamivudine-resistant HBV strains, suggesting their potential as unique anti-HBV agents with a mechanism different from existing drugs (Li et al., 2005).
Broad-Spectrum Antiviral Activity : A series of helioxanthin analogues, including 5-4-2, were synthesized and evaluated for antiviral activities. These compounds showed significant in vitro activity against hepatitis B and C viruses, as well as herpes simplex virus types 1 and 2, Epstein-Barr virus, cytomegalovirus, and human immunodeficiency virus. This highlights their potential as novel antiviral compounds with unique structural features (Yeo et al., 2005).
Unique Mechanism Against Hepatitis B Virus : A helioxanthin analogue, 8-1, exhibited potent anti-HBV activity with little cytotoxicity. It suppressed HBV replication by posttranscriptional down-regulation of critical transcription factors, diminishing HBV promoter activity, and blocking viral gene expression and replication. This mechanism is distinct from other anti-HBV compounds (Ying et al., 2007).
Anticancer Activity in Oral Cancer : Helioxanthin suppressed oral cancer cell proliferation by downregulating the EGFR/ERK/c-fos signaling pathway and activating cyclin-dependent kinase inhibitor p27, leading to G2/M cell cycle arrest. It reduced tumor growth in animal models, indicating its potential as an oral cancer prevention agent (Lin et al., 2016).
Bone Formation and Osteogenic Potential : A helioxanthin-derivative enhanced bone formation ex vivo and in vivo. It suppressed osteoclast differentiation and promoted nitric oxide production, impacting osteoclastogenesis. This suggests its potential as an antiosteoporotic agent stimulating bone formation and inhibiting bone resorption (Amano et al., 2019).
Mechanism of Action
Helioxanthin derivative 5-4-2 has potent anti-HBV activities. It not only inhibits HBV DNA but also decreases HBV mRNA and HBV protein expression . The EC50 of HBV DNA inhibition was consistent with the EC50 of HBV 3.5 Kb transcript inhibition . It is also reported that Helioxanthin derivative 5-4-2 targets multiple steps of the viral life cycle including inhibition of preS/S promotor activity and pregenomic/PreC activity .
properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXTQRJKHBAMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Helioxanthin derivative 5-4-2 |
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